1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Lipophilicity Aqueous solubility Drug-likeness

1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 675843-82-0) is a synthetic N1-(2-hydroxyethyl)-substituted 3-cyanopyridone belonging to the 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile family. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol, it features a nitrile group at position 3, methyl groups at positions 4 and 6, a 2-oxo (pyridone) functionality, and a terminal primary alcohol on the N1-hydroxyethyl side chain.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 675843-82-0
Cat. No. B1338205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS675843-82-0
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1CCO)C#N)C
InChIInChI=1S/C10H12N2O2/c1-7-5-8(2)12(3-4-13)10(14)9(7)6-11/h5,13H,3-4H2,1-2H3
InChIKeyCNNVTSWCISTPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 675843-82-0): Compound Class, Core Characteristics, and Procurement Context


1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 675843-82-0) is a synthetic N1-(2-hydroxyethyl)-substituted 3-cyanopyridone belonging to the 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile family [1]. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol, it features a nitrile group at position 3, methyl groups at positions 4 and 6, a 2-oxo (pyridone) functionality, and a terminal primary alcohol on the N1-hydroxyethyl side chain [2]. Computed physicochemical properties include an XLogP3 of −0.1, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 64.3 Ų [1]. The compound is primarily sourced as a research chemical and synthetic building block, with commercial availability from multiple suppliers at typical purities of 96–98% . Its scaffold is structurally related to the 3-cyanopyridone class, which has documented applications in medicinal chemistry as a precursor to antimicrobial, cytotoxic, and cardiotonic agents [3].

Why Generic N1-Substitution Variants of 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Cannot Be Freely Interchanged for Research or Synthetic Applications


Substitution at the N1 position of the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold profoundly modulates both physicochemical properties and biological activity profiles, precluding simple interchange among analogs. While the 4,6-dimethyl-3-carbonitrile-2-oxo core is conserved across multiple commercially available derivatives, variations at N1—whether hydrogen (CAS 769-28-8), amino (CAS 1562-12-5), ethyl (CAS 94341-88-5), or 2-hydroxyethyl (CAS 675843-82-0)—produce distinct LogP values, hydrogen-bonding capacities, and steric environments that govern solubility, membrane permeability, and target engagement [1]. Published structure–activity relationship (SAR) data within the 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile series demonstrate that even modest N1 modifications can shift a compound from equipotency with ampicillin against Staphylococcus aureus to complete loss of antimicrobial activity [2]. For synthetic chemists, the N1-(2-hydroxyethyl) substituent uniquely furnishes a terminal primary alcohol that serves as a latent functional handle for further derivatization—an attribute entirely absent in the N-H, N-ethyl, and N-amino analogs [3]. These divergences mandate compound-specific qualification rather than class-based substitution for any application requiring reproducible physicochemical or biological outcomes.

Quantitative Differentiation Evidence for 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Versus Closest N1 Analogs


Enhanced Aqueous Solubility Potential: XLogP3 Comparison of N1-(2-Hydroxyethyl) vs. N1-H and N1-Ethyl 3-Cyanopyridone Analogs

The target compound 1-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 675843-82-0) exhibits a computed XLogP3 of −0.1, substantially lower than the N1-H parent compound 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 769-28-8), which has a reported LogP of approximately 0.75 [1]. This approximately 0.85 log unit reduction reflects the hydrophilic contribution of the terminal primary alcohol on the N1-hydroxyethyl chain. The N1-ethyl analog (CAS 94341-88-5, C₁₀H₁₂N₂O, MW 176.22) lacks the hydroxyl oxygen and is predicted to be more lipophilic than both the target compound and the N-H analog .

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

Distinct Hydrogen-Bond Donor/Acceptor Profile: Impact on Intermolecular Interactions and Crystal Engineering Potential

The target compound possesses one hydrogen bond donor (HBD, the terminal –OH of the N1-hydroxyethyl group) and three hydrogen bond acceptors (HBA, contributed by the pyridone carbonyl oxygen, the nitrile nitrogen, and the hydroxyl oxygen), yielding a total HBD+HBA count of 4 [1]. In contrast, the N-H analog (CAS 769-28-8) carries two HBDs (the N–H and the tautomeric 2-OH) and two HBAs, while the N-ethyl analog (CAS 94341-88-5) has zero HBDs and two HBAs [2]. This difference in the HBD:HBA ratio and the spatial disposition of the hydroxyethyl donor fundamentally alters the compound's capacity for directed intermolecular hydrogen bonding in both solution and solid state.

Hydrogen bonding Crystal engineering Supramolecular chemistry Co-crystal design

Unique Synthetic Diversification Handle: The N1-(2-Hydroxyethyl) Primary Alcohol Enables Derivatization Pathways Inaccessible to N-H and N-Ethyl Analogs

The terminal primary alcohol of the N1-(2-hydroxyethyl) substituent on the target compound provides a reactive handle for esterification, etherification (Williamson or Mitsunobu), oxidation to the corresponding aldehyde or carboxylic acid, mesylation/tosylation for nucleophilic displacement, and carbamate formation [1]. This functional group is entirely absent in the N-H analog (CAS 769-28-8), the N-amino analog (CAS 1562-12-5), and the N-ethyl analog (CAS 94341-88-5), none of which carry a pendant nucleophilic hydroxyl [2]. The N-amino analog offers a different reactive vector (primary amine chemistry), while the N-H and N-ethyl analogs lack a readily functionalizable side-chain position altogether. Within the broader 3-cyanopyridone literature, the N1 substituent has been exploited for generating diverse compound libraries via further derivatization of side-chain functionalities, with the 1,4,6-trisubstituted scaffold serving as a privileged template for antimicrobial and cytotoxic lead generation [3].

Synthetic chemistry Building block Derivatization Medicinal chemistry Parallel synthesis

Class-Level Antimicrobial and Cytotoxic Scaffold Potential: Evidence from the 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile Series

Although the target compound itself has not been the subject of a dedicated published biological evaluation, the 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold to which it belongs has been systematically profiled. In a study by Faidallah et al. (2015), thirteen 1,4,6-trisubstituted analogs were evaluated for cytotoxic activity against a panel of three human tumor cell lines, and seventeen compounds were assessed for antimicrobial activity [1]. The most active analog (compound 24) was 2.5 times more potent than doxorubicin against the HT29 colon carcinoma cell line and equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, with antifungal activity comparable to clotrimazole [1]. Critically, SAR analysis within this series indicates that the nature of the N1 substituent is a key determinant of biological potency, with certain N1 modifications producing highly active dual antimicrobial–anticancer candidates while closely related N1 variants displayed diminished activity [1]. Similarly, in the 1-substituted-amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile series reported in the European Journal of Medicinal Chemistry (2011), phthalimide derivatives (compounds 8a and 8b) demonstrated antibacterial and antifungal activities comparable to reference agents, confirming that N1 functionalization directly modulates biological outcomes [2].

Antimicrobial Cytotoxic SAR Drug discovery 3-Cyanopyridone

Topological Polar Surface Area (TPSA) and Rotatable Bond Differentiation: Implications for Membrane Permeability and Oral Bioavailability Predictions

The target compound has a computed topological polar surface area (TPSA) of 64.3 Ų and two rotatable bonds, as reported by PubChem [1]. The N-H analog (CAS 769-28-8), with molecular formula C₈H₈N₂O (MW 148.16), has a lower TPSA (approximately 53–57 Ų, reflecting the absence of the hydroxyethyl oxygen) and one fewer rotatable bond [2]. Both compounds fall within Veber's drug-likeness thresholds (TPSA ≤ 140 Ų, rotatable bonds ≤ 10); however, the target compound's higher TPSA and additional rotatable bond (the C–C bond of the hydroxyethyl chain) confer greater conformational flexibility and a distinct polar surface profile that may differentially influence passive membrane permeability, blood–brain barrier penetration potential, and oral absorption predictions relative to the more compact N-H and N-ethyl congeners [3].

TPSA Drug-likeness Veber rules ADME Oral bioavailability

Recommended Research and Procurement Application Scenarios for 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Requiring a Hydroxyl-Functionalized 3-Cyanopyridone Building Block for Late-Stage Diversification

For drug discovery programs that employ 3-cyanopyridone scaffolds and require a pendant alcohol for ester prodrug formation, carbamate capping, or ether-linked conjugate synthesis, this compound is the appropriate building block choice over the N-H analog (CAS 769-28-8) and N-ethyl analog (CAS 94341-88-5), which lack a chemically addressable hydroxyl group. The primary alcohol enables Mitsunobu etherification, acylation, sulfonylation, and oxidation to the carboxylic acid—transformations structurally inaccessible from the comparator compounds [1]. As evidenced by the class-level SAR, the nature of the N1 substituent is a critical determinant of biological activity in this scaffold series, making the procurement of the specific N1-(2-hydroxyethyl) variant essential for generating SAR data at this substitution position [2].

Aqueous Solubility-Sensitive Biochemical or Cellular Assay Development

When aqueous solubility is a limiting parameter in assay design—such as in in vitro antimicrobial susceptibility testing, cell-based phenotypic screening, or enzyme inhibition assays conducted in aqueous buffer—the target compound's computed XLogP3 of −0.1 (versus ~0.75 for the N-H analog and predicted higher values for the N-ethyl analog) suggests superior aqueous solubility [1][2]. This property may reduce the need for DMSO co-solvent at concentrations that could confound assay readouts. The additional hydrogen-bond donor and acceptor capacity of the hydroxyethyl group may also enhance interactions with biological targets that engage hydroxyl moieties, as suggested by the broad structure–activity trends observed across the 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile class [3].

Crystal Engineering and Co-Crystal Screening Exploiting a Distinct H-Bond Donor/Acceptor Motif

For solid-state chemistry applications including pharmaceutical co-crystal screening, salt formation studies, and supramolecular synthon design, this compound offers a unique HBD/HBA combination (1 donor + 3 acceptors) with a geometrically accessible terminal alcohol that is absent in all close N1 analogs [1]. The hydroxyethyl group provides a flexible, spatially extended hydrogen-bond donor that can engage co-formers in geometries unavailable to the N-H donor of the parent compound (CAS 769-28-8), which is constrained by tautomeric equilibria between the 2-oxo and 2-hydroxy forms [2]. This differentiation has practical implications for intellectual property generation in solid-form patent strategies.

Structure–Activity Relationship (SAR) Exploration of N1 Substitution Effects in 3-Cyanopyridone-Based Lead Series

For medicinal chemistry teams systematically exploring the SAR of N1 substituents on a 4,6-dimethyl-3-cyano-2-pyridone core, this compound fills a specific substitution space (polar, H-bond-capable alkyl) that is complementary to the N-H (hydrogen), N-ethyl (lipophilic alkyl), and N-amino (nucleophilic amine) analogs [1]. As demonstrated by the Faidallah et al. (2015) study, N1 substitution directly modulates both antimicrobial and cytotoxic potency across the 1,4,6-trisubstituted scaffold series [2]. Procuring this specific compound enables direct head-to-head biological comparison against the N-H starting material and other N1 variants, generating data essential for understanding whether a polar hydroxyl contributes favorably or unfavorably to the desired pharmacological endpoint.

Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.